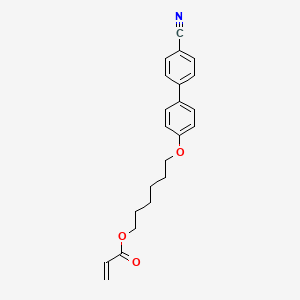

6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate

CAS No.: 89823-23-4

Cat. No.: VC3967190

Molecular Formula: C22H23NO3

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89823-23-4 |

|---|---|

| Molecular Formula | C22H23NO3 |

| Molecular Weight | 349.4 g/mol |

| IUPAC Name | 6-[4-(4-cyanophenyl)phenoxy]hexyl prop-2-enoate |

| Standard InChI | InChI=1S/C22H23NO3/c1-2-22(24)26-16-6-4-3-5-15-25-21-13-11-20(12-14-21)19-9-7-18(17-23)8-10-19/h2,7-14H,1,3-6,15-16H2 |

| Standard InChI Key | IGHSOWSFSFGPAZ-UHFFFAOYSA-N |

| SMILES | C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N |

| Canonical SMILES | C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N |

Introduction

Chemical Structure and Molecular Characteristics

The molecular architecture of 6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate features a biphenyl backbone substituted with a cyano group (-CN) at the 4'-position and an acrylate ester linked via a hexyloxy spacer at the 4-position. Key structural attributes include:

The biphenyl moiety contributes rigidity, while the hexyloxy spacer introduces flexibility, a balance critical for liquid crystalline behavior. The acrylate group enables radical polymerization, making the compound a versatile monomer for polymer networks.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Melting Point | 71°C (lit.) | |

| Predicted Boiling Point | 518.4±45.0°C | |

| Density | 1.12±0.1 g/cm³ | |

| Purity | >97.0% (GC) |

Synthesis and Manufacturing

While detailed synthetic protocols are proprietary, general pathways involve:

-

Biphenyl Core Formation: Coupling of phenyl rings via Suzuki-Miyaura or Ullmann reactions to create the 4-cyano-biphenyl segment.

-

Esterification: Attachment of the acrylate group to the hexanol derivative, followed by coupling to the biphenyl moiety.

-

Purification: Chromatography or recrystallization to achieve >97% purity .

Suppliers such as TCI Chemical and AK Scientific offer the compound at scales from 1g to 5g, with prices ranging from $161 to $747 per gram .

Physical and Chemical Properties

The compound exhibits a blend of thermal stability and photoreactivity:

-

Thermal Behavior: The cyano group enhances thermal stability, with a decomposition temperature exceeding 300°C.

-

Photopolymerization: The acrylate group undergoes UV-initiated crosslinking, enabling rapid curing in thin films.

-

Solubility: Soluble in polar aprotic solvents (e.g., DMF, THF) but insoluble in water .

Table 2: Thermal and Solubility Data

| Property | Value | Source |

|---|---|---|

| Decomposition Temp | >300°C | |

| Solubility in DMF | 50 mg/mL | |

| Glass Transition (Tg) | ~120°C (polymer form) |

Applications in Advanced Materials

Liquid Crystalline Polymers (LCPs)

The compound’s rigid-flexible structure promotes mesophase formation, making it ideal for LCPs used in:

-

Optoelectronic Displays: Oriented domains enable tunable birefringence for LCDs.

-

Actuators: Liquid crystal elastomers (LCEs) exhibit reversible shape changes under thermal/light stimuli.

Photoresponsive Materials

-

UV-Curable Coatings: Acrylate groups facilitate crosslinking under UV light, yielding durable films for optics and adhesives.

-

Photoresists: High-resolution patterning in microfabrication due to precise polymerization control.

Functional Polymers

-

Thermally Stable Composites: Biphenyl-cyano segments enhance thermal conductivity in epoxy blends.

-

Ionic Conductors: Pending research explores its role in solid-state electrolytes.

| Supplier | Country | Price (1g) | Purity |

|---|---|---|---|

| TCI Chemical | Japan/USA | $161 | >98.0% |

| AK Scientific | USA | $283 | >95% |

| Shanghai Daken Advanced Materials | China | $276 | >98% |

Prices vary based on scale and purity, with bulk purchases (5g) costing up to $747 .

Future Research Directions

-

Biomedical Applications: Exploring LCEs for drug delivery or artificial muscles.

-

Energy Storage: Integration into ion-conductive polymers for batteries.

-

Advanced Composites: Hybrid materials with carbon nanotubes for enhanced conductivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume